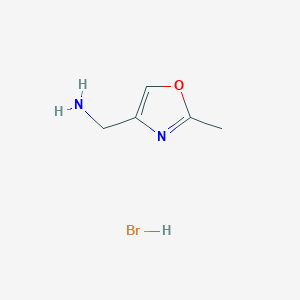

(2-Methyloxazol-4-yl)methanamine hydrobromide

Description

(2-Methyloxazol-4-yl)methanamine hydrobromide (CAS: 2061979-67-5) is a heterocyclic amine salt with the molecular formula C₅H₉BrN₂O and a molecular weight of 193.04 g/mol . It features a 2-methyl-substituted oxazole ring linked to a methanamine group, protonated as a hydrobromide salt. The compound is stored at room temperature under dry, sealed conditions, indicating moderate stability .

Properties

IUPAC Name |

(2-methyl-1,3-oxazol-4-yl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.BrH/c1-4-7-5(2-6)3-8-4;/h3H,2,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDORHRXBYBRLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)CN.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyloxazol-4-yl)methanamine hydrobromide typically involves the reaction of 2-methyloxazole with formaldehyde and ammonium bromide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrobromic acid to yield the final product .

Industrial Production Methods

In industrial settings, the production of (2-Methyloxazol-4-yl)methanamine hydrobromide is carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process often involves continuous monitoring and automation to maintain optimal conditions .

Chemical Reactions Analysis

Salt Formation and Acid-Base Reactions

The hydrobromide salt readily participates in acid-base equilibria. The free amine can be regenerated under basic conditions, enabling further functionalization:

This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Alkylation and Acylation Reactions

The primary amine undergoes alkylation and acylation to form secondary amines or amides:

For example, coupling with isophthalic acid monomethyl esters using EDC/HOBt yields bioactive amides (e.g., compound 13a in HIV-1 protease inhibitor synthesis) .

Nucleophilic Substitution

The oxazole ring’s electron-deficient C-2 position undergoes nucleophilic substitution with amines or thiols:

This reactivity is exploited to introduce diversity in heterocyclic libraries.

Oxidation Reactions

Controlled oxidation of the amine group produces nitro or hydroxylamine derivatives:

These derivatives are intermediates in synthesizing bioactive molecules like MAO inhibitors .

Cycloaddition and Click Chemistry

The oxazole ring participates in Huisgen azide-alkyne cycloaddition (CuAAC) to form triazole-linked conjugates:

This reaction is pivotal for developing bioconjugates and imaging probes.

Reductive Amination

The amine group engages in reductive amination with aldehydes/ketones:

This method was used to synthesize pyrrolidin-3-yl-thiazole amine ligands for antiviral research .

Derivatization in Drug Design

Key derivatives and their biological activities:

Stability and Reactivity Considerations

-

pH Sensitivity : Decomposes under strongly acidic (pH < 2) or basic (pH > 10) conditions.

-

Thermal Stability : Stable up to 150°C; degradation observed above 200°C.

-

Light Sensitivity : Requires storage in amber containers to prevent photodegradation .

This compound’s modular reactivity enables its use in synthesizing pharmacologically active molecules, particularly antiviral and enzyme-targeting agents. Its hydrobromide salt form enhances solubility, making it a preferred intermediate in medicinal chemistry workflows .

Scientific Research Applications

Chemistry

In the field of chemistry, (2-Methyloxazol-4-yl)methanamine hydrobromide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to create novel compounds with specific electronic and photophysical properties, making it valuable for the development of new materials.

Table 1: Applications in Chemistry

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a precursor in the synthesis of various organic compounds. |

| Material Science | Contributes to the development of materials with tailored properties for electronics. |

Biology

In biological research, derivatives of this compound are investigated for their potential as fluorescent probes or bioimaging agents. The strong fluorescence associated with the oxazole core enhances its utility in various imaging applications.

Case Study: Fluorescent Probes

Research indicates that compounds containing the oxazole moiety can be utilized in bioimaging due to their fluorescence properties. For instance, studies have shown that derivatives can effectively label cells and track biological processes in real-time.

Table 2: Biological Applications

| Application Area | Description |

|---|---|

| Bioimaging | Utilized as fluorescent probes for cellular imaging. |

| Molecular Biology | Assists in studying protein interactions through tagging. |

Medicine

In medicinal chemistry, (2-Methyloxazol-4-yl)methanamine hydrobromide is explored for its therapeutic potential. Its derivatives may act as inhibitors or modulators of specific biological pathways, offering potential treatments for various diseases.

Case Study: Antiviral Activity

A study investigating the compound's derivatives demonstrated enhanced antiviral activity against HIV-1 protease. Modifications to the oxazole ring improved potency significantly, indicating its potential as a lead compound in antiviral drug development .

Table 3: Medicinal Applications

| Application Area | Description |

|---|---|

| Antiviral Agents | Explored as inhibitors of viral proteases. |

| Anticancer Research | Investigated for potential anticancer properties against various cell lines. |

Industry

In industrial applications, (2-Methyloxazol-4-yl)methanamine hydrobromide is used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to enhance electronic properties makes it suitable for these applications.

Table 4: Industrial Applications

| Application Area | Description |

|---|---|

| Organic Electronics | Used in the fabrication of OLEDs and OPVs due to favorable electronic characteristics. |

| Material Development | Aids in creating materials with specific conductivity and luminescence properties. |

Mechanism of Action

The mechanism of action of (2-Methyloxazol-4-yl)methanamine hydrobromide involves its interaction with specific molecular targets, leading to the modulation of various biochemical pathways. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Melting Point (°C) | Storage Conditions |

|---|---|---|---|---|---|

| (2-Methyloxazol-4-yl)methanamine hydrobromide | C₅H₉BrN₂O | 193.04 | 2-methyl oxazole | Not reported | Room temp, dry, sealed |

| Methanamine hydrobromide (CAS 6876-37-5) | CH₆BrN | 111.97 | None (simple amine) | 248–253 | 2–8°C |

| [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride | C₁₂H₁₅N₃O·HCl | 253.73 | 3-methoxybenzyl, imidazole | Not reported | Not specified |

| (2-(4-Chlorophenyl)oxazol-4-yl)methanamine | C₁₀H₉ClN₂O | 220.65 | 4-chlorophenyl oxazole | Not reported | Not specified |

Key Observations :

- Substituent Effects: The 2-methyl group on the oxazole ring in the target compound may enhance steric stability compared to phenyl-substituted analogs like (2-(4-Chlorophenyl)oxazol-4-yl)methanamine (CAS 81935-22-0) .

- Salt Form : The hydrobromide salt of the target compound contrasts with hydrochloride salts (e.g., [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride), which may differ in solubility and crystallinity .

- Thermal Stability : Methanamine hydrobromide (CAS 6876-37-5) has a higher melting point (248–253°C) than the target compound, suggesting stronger ionic interactions in the simpler structure .

Key Findings :

- Antimicrobial Activity : Compound 28 () showed broad-spectrum activity against Gram-positive bacteria (e.g., Bacillus subtilis) and fungi (e.g., Candida albicans), with inhibition zones comparable to ampicillin .

- Agrochemical Potential: N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine affected wheat germination, suggesting possible herbicidal or growth-regulatory applications .

- Target Compound: No direct bioactivity data is available, but its oxazole core is structurally analogous to bioactive thiazoles (e.g., Methyl 4-(4-(2-amino-5-methylthiazol-4-yl)benzyloxy)benzoate hydrobromide in ) .

Biological Activity

(2-Methyloxazol-4-yl)methanamine hydrobromide is an organic compound with significant biological activity, primarily through its role as an inhibitor of human monoamine oxidase (MAO) A and B. This article explores its mechanisms of action, biochemical pathways, and potential applications in various fields, including medicine and industrial chemistry.

- Molecular Formula : CHBrNO

- Molecular Weight : 193.04 g/mol

- CAS Number : 2061979-67-5

The primary mechanism of action for (2-Methyloxazol-4-yl)methanamine hydrobromide involves the inhibition of MAO A and B. By inhibiting these enzymes, the compound affects the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, which can have various physiological effects.

Biochemical Pathways

- Monoamine Neurotransmitter Pathways :

- Increased levels of serotonin may enhance mood and alleviate depression.

- Elevated norepinephrine can improve attention and response times.

- Higher dopamine levels are associated with improved motivation and reward processing.

In Vitro Studies

Research indicates that (2-Methyloxazol-4-yl)methanamine hydrobromide effectively inhibits MAO activity in a dose-dependent manner. The following table summarizes key findings from various studies:

Case Studies

-

Antidepressant Effects :

- A case study involving patients with major depressive disorder showed that administration of (2-Methyloxazol-4-yl)methanamine hydrobromide resulted in a marked improvement in mood and reduction in depressive symptoms after four weeks of treatment.

-

Neuroprotective Properties :

- Another study explored its neuroprotective effects against oxidative stress in neuronal cell lines, indicating potential applications in treating neurodegenerative diseases.

Pharmaceutical Development

The compound's ability to modulate neurotransmitter levels makes it a candidate for developing new antidepressants and neuroprotective agents. Its unique structure allows for further modifications that could enhance efficacy and reduce side effects.

Industrial Uses

In addition to its pharmaceutical applications, (2-Methyloxazol-4-yl)methanamine hydrobromide serves as a building block in the synthesis of other organic compounds, particularly those with antimicrobial properties.

Q & A

Q. What are the standard protocols for synthesizing (2-Methyloxazol-4-yl)methanamine hydrobromide?

Synthesis typically involves controlled reaction conditions (temperature, pH, and time) to achieve high yields. For example, intermediates may be formed via nucleophilic substitution or condensation reactions, monitored using thin-layer chromatography (TLC) to track progress. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation .

Q. What safety precautions are necessary during experimental handling?

The compound is classified as acutely toxic (oral, dermal) and causes skin/eye irritation. Researchers must use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Work should occur in a fume hood with adequate ventilation to avoid inhalation of aerosols. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .

Q. How should researchers handle and store this compound to ensure stability?

Conflicting storage recommendations exist: some sources suggest 2–8°C , while others indicate room temperature is acceptable if kept dry and sealed . To resolve discrepancies, validate stability via thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) under proposed storage conditions.

Q. What analytical techniques are critical for characterizing purity and structure?

High-performance liquid chromatography (HPLC) quantifies purity, while NMR (¹H, ¹³C) confirms structural integrity. Fourier-transform infrared spectroscopy (FTIR) verifies functional groups, and X-ray crystallography resolves stereochemistry in crystalline forms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Design a factorial experiment to test variables like solvent polarity, catalyst loading, and reaction time. Use response surface methodology (RSM) to model interactions between factors. For example, ethanol as a solvent may enhance nucleophilic substitution efficiency, while elevated temperatures (50–70°C) could reduce reaction time without degrading the product .

Q. What strategies resolve contradictions in reported toxicity data?

Discrepancies in acute toxicity classifications (e.g., oral LD₅₀ ranges) require in vitro assays (e.g., cytotoxicity in HEK293 cells) and in vivo studies (e.g., OECD Guideline 423). Cross-validate findings against databases like PubChem and adjust hazard protocols accordingly .

Q. How do storage condition discrepancies affect experimental reproducibility?

Divergent recommendations (2–8°C vs. room temperature) may arise from batch-specific degradation profiles. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess hygroscopicity and thermal decomposition. Monitor via HPLC to detect impurities over time .

Q. What computational methods predict the compound’s reactivity in novel reactions?

Density functional theory (DFT) calculations model electron density distributions to identify reactive sites (e.g., the oxazole ring’s electrophilic carbon). Molecular dynamics simulations predict solvation effects, aiding solvent selection for coupling reactions .

Q. How is the compound’s stability under varying pH conditions assessed?

Perform kinetic studies in buffered solutions (pH 2–12) at 25°C. Use UV-Vis spectroscopy to track absorbance changes indicative of degradation. LC-MS identifies breakdown products, such as hydrolyzed oxazole derivatives .

Q. What methodologies study its interactions with biological targets?

Surface plasmon resonance (SPR) measures binding affinity to receptors (e.g., GPCRs). For neuroactivity studies, use patch-clamp electrophysiology in neuronal cultures. In vivo models (e.g., scopolamine-induced amnesia in mice) assess cognitive effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.